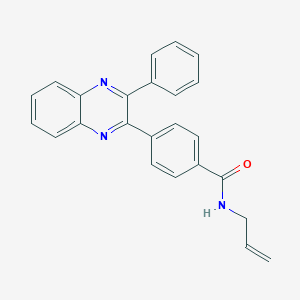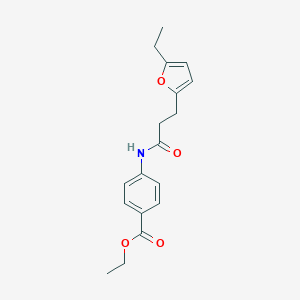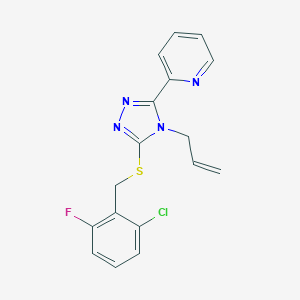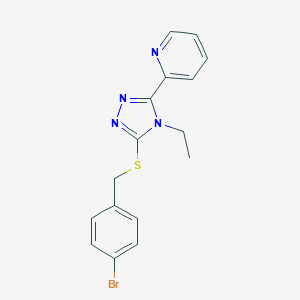![molecular formula C15H14BrNO4S B385636 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide CAS No. 708289-50-3](/img/structure/B385636.png)
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide, also known as BMS-599626, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery.
Mecanismo De Acción
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide works by inhibiting the activity of specific enzymes and proteins, such as phosphodiesterases and cytokines, which play a role in various disease processes. By blocking these targets, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can reduce inflammation, suppress the immune system, and inhibit tumor growth.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can have a range of biochemical and physiological effects, depending on the target it is inhibiting. For example, in cancer cells, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can induce apoptosis (cell death) and inhibit cell proliferation. In inflammatory conditions, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can reduce the production of cytokines and chemokines, which are responsible for the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide. For example, further studies could investigate its potential as a therapeutic agent for specific diseases, such as cancer or autoimmune disorders. Additionally, researchers could explore the use of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide in combination with other drugs or therapies to enhance its efficacy. Finally, more research is needed to fully understand the mechanism of action of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide and how it interacts with different targets in the body.
Conclusion
In conclusion, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide is a promising chemical compound with potential applications in drug discovery. Its ability to inhibit specific enzymes and proteins makes it a valuable tool for studying various disease processes. While there are limitations to its use in lab experiments, further research could uncover new applications and potential therapeutic uses for this compound.
Métodos De Síntesis
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 3-methylphenol in the presence of a base, followed by acetylation with acetic anhydride and a deprotection step using hydrogen fluoride. The final product is obtained in good yield and high purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Its ability to inhibit the activity of certain enzymes and proteins makes it a promising candidate for drug discovery.
Propiedades
IUPAC Name |
N-(4-bromophenyl)sulfonyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-11-3-2-4-13(9-11)21-10-15(18)17-22(19,20)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUGPTRYXDJNET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B385555.png)
![5-[(2-Chlorobenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385556.png)


![2-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B385559.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B385562.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B385564.png)

![N-(2,5-dichlorophenyl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B385568.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B385569.png)
![2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B385570.png)
![N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385571.png)